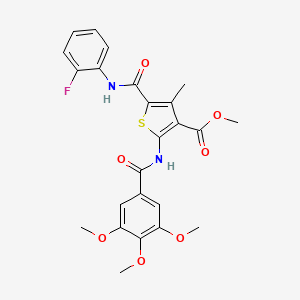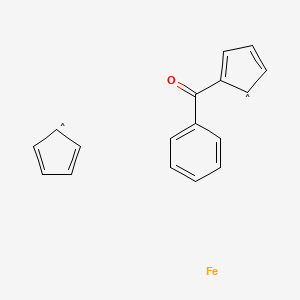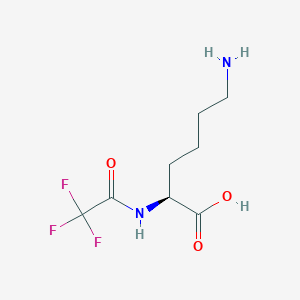
λ1-thallanyloxycarbonyloxythallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
λ1-thallanyloxycarbonyloxythallium: is a complex organometallic compound featuring thallium atoms bonded to oxygen and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of λ1-thallanyloxycarbonyloxythallium typically involves the reaction of thallium(I) oxide with carbonyl-containing reagents under controlled conditions. One common method includes:
-
Reacting Thallium(I) Oxide with Carbonyl Compounds: : Thallium(I) oxide is reacted with a carbonyl compound, such as carbon dioxide or carbon monoxide, in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation of thallium.
-
Reaction Conditions: : The reaction is typically conducted at elevated temperatures (around 100-150°C) and under high pressure (10-20 atm) to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants and products.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and yield.
Purification: The crude product is purified using techniques such as crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
λ1-thallanyloxycarbonyloxythallium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thallium compounds.
Reduction: It can be reduced to form lower oxidation state thallium compounds.
Substitution: The oxygen and carbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are often conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds. These reactions are usually performed under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation state thallium oxides.
Reduction: Lower oxidation state thallium compounds.
Substitution: Various organothallium compounds with different functional groups.
Scientific Research Applications
λ1-thallanyloxycarbonyloxythallium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism by which λ1-thallanyloxycarbonyloxythallium exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cellular receptors.
Pathways Involved: It can modulate biochemical pathways, such as oxidative stress response and signal transduction pathways, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
Thallium(I) Oxide: A simpler thallium compound with similar oxidation properties.
Thallium Carbonate: Another thallium compound containing carbonyl groups.
Organothallium Compounds: Various organothallium compounds with different functional groups.
Uniqueness
λ1-thallanyloxycarbonyloxythallium is unique due to its specific combination of thallium, oxygen, and carbonyl groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
CO3Tl2 |
|---|---|
Molecular Weight |
468.78 g/mol |
IUPAC Name |
λ1-thallanyloxycarbonyloxythallium |
InChI |
InChI=1S/CH2O3.2Tl/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 |
InChI Key |
DASUJKKKKGHFBF-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(O[Tl])O[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)







![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)
![3-[(1S)-1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-5-isoxazolamine](/img/structure/B12063171.png)


